![molecular formula C17H17ClN2OS B4331936 N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide](/img/structure/B4331936.png)
N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide
Overview
Description
N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide, also known as CPCCOEt, is a chemical compound that belongs to the class of selective metabotropic glutamate receptor antagonists. It has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide acts as a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1). It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a reduction in the release of excitatory neurotransmitters such as glutamate, which can reduce neuronal excitability and prevent cell death.
Biochemical and Physiological Effects:
N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide has been shown to have neuroprotective effects in various animal models of neurological disorders. It can prevent the death of neurons in the brain and reduce the severity of symptoms associated with these disorders. N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide has also been shown to reduce the release of glutamate, which can prevent the overstimulation of neurons and reduce the risk of seizures.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide is its selectivity for mGluR1. This allows for more targeted and specific effects compared to non-selective antagonists. However, one limitation is that it may not be effective in all cases of neurological disorders, as the underlying mechanisms can vary between different disorders.
Future Directions
There are several potential future directions for research on N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide. One area of interest is its potential in treating addiction and drug abuse. N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in addiction. Another potential direction is its use in combination therapy with other drugs for the treatment of neurological disorders. Finally, further research is needed to fully understand the mechanisms of action of N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide and its potential therapeutic applications.
Scientific Research Applications
N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide has also been studied for its potential in treating addiction and drug abuse.
properties
IUPAC Name |
N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c18-14-11-13(20-17(21)12-5-1-2-6-12)8-9-15(14)22-16-7-3-4-10-19-16/h3-4,7-12H,1-2,5-6H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBFAJXZXNIQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=C(C=C2)SC3=CC=CC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]cyclopentanecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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